

An In-depth Technical Guide to N-Phenylmethacrylamide

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Compound of Interest

Compound Name: *N*-Phenylmethacrylamide

Cat. No.: B167878

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This technical guide provides a comprehensive overview of the physicochemical properties of **N-Phenylmethacrylamide**, a key monomer in polymer science and a potential building block in medicinal chemistry. This document outlines its core quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Core Physicochemical Data

N-Phenylmethacrylamide is an organic compound with the chemical formula $C_{10}H_{11}NO$.^[1]^[2]^[3] Its molecular structure consists of a phenyl group attached to the nitrogen of a methacrylamide functional group. The quantitative properties of **N-Phenylmethacrylamide** are summarized in the table below.

Property	Value	Source
Molecular Weight	161.20 g/mol	^[1] ^[2] ^[3]
Molecular Formula	$C_{10}H_{11}NO$	^[1] ^[2] ^[3]
Melting Point	84-85°C	^[4]
Boiling Point	319.4±15.0 °C (Predicted)	^[4]
Density	1.071±0.06 g/cm ³ (Predicted)	^[4]
CAS Number	1611-83-2	^[1]

Experimental Protocols for Characterization

The following are representative experimental protocols for the structural elucidation and purity assessment of **N-Phenylmethacrylamide**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton (^1H) NMR Spectroscopy:
 - Objective: To determine the number and environment of protons in the molecule.
 - Sample Preparation: Dissolve 5-10 mg of **N-Phenylmethacrylamide** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
 - Instrumentation: A 400 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire the ^1H NMR spectrum at room temperature. Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Expected Signals: Resonances corresponding to the aromatic protons of the phenyl group, the vinyl protons of the methacrylamide group, and the methyl protons.
- Carbon-13 (^{13}C) NMR Spectroscopy:
 - Objective: To identify the number of unique carbon atoms and their chemical environments.
 - Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration (20-50 mg).
 - Instrumentation: A 100 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Expected Signals: Peaks corresponding to the carbonyl carbon, aromatic carbons, vinyl carbons, and the methyl carbon.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

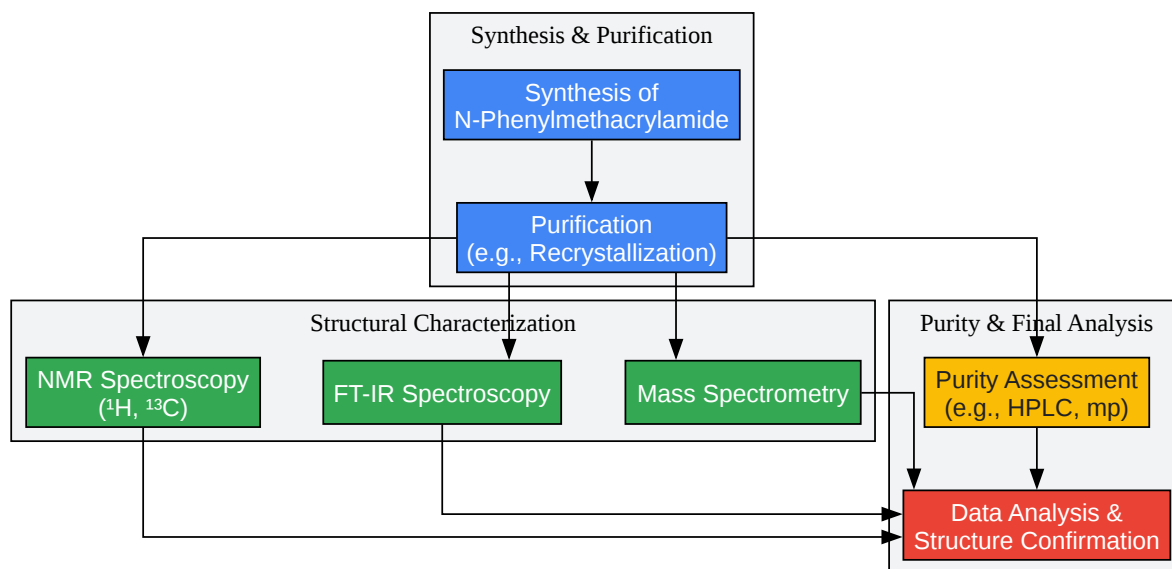
- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **N-Phenylmethacrylamide** with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .
- Expected Absorption Bands: Characteristic peaks for N-H stretching, C=O (amide I) stretching, C=C stretching, and aromatic C-H bending.

2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, such as one utilizing Electron Impact (EI) or Electrospray Ionization (ESI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce it directly for EI-MS.
- Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak $[M]^+$ or $[M+H]^+$.
- Expected Result: A molecular ion peak corresponding to the molecular weight of **N-Phenylmethacrylamide** (161.20 g/mol).^[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of **N-Phenylmethacrylamide**.



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